molecular formula C24H19F2N3OS B12169798 2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12169798
M. Wt: 435.5 g/mol
InChI Key: NWMBSEFNPHZLRT-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Amination Reaction:

    Coupling Reaction: The final step involves coupling the thiazole derivative with 3,4-dimethylphenyl isocyanate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidized Derivatives: Products include quinones and other oxidized aromatic compounds.

    Reduced Derivatives: Alcohols and amines are common products of reduction reactions.

    Substituted Derivatives: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-Difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

  • 2-[(2,6-Dichlorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
  • 2-[(2,6-Dimethylphenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, or methyl groups).
  • Biological Activity: The presence of different substituents can significantly affect the compound’s biological activity, including its potency and selectivity towards specific targets.
  • Chemical Properties: Variations in substituents can also influence the compound’s chemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C24H19F2N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2,6-difluoroanilino)-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H19F2N3OS/c1-14-11-12-17(13-15(14)2)27-23(30)22-20(16-7-4-3-5-8-16)28-24(31-22)29-21-18(25)9-6-10-19(21)26/h3-13H,1-2H3,(H,27,30)(H,28,29)

InChI Key

NWMBSEFNPHZLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(S2)NC3=C(C=CC=C3F)F)C4=CC=CC=C4)C

Origin of Product

United States

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